molecular formula C23H32N2O2Si B3282598 Trimethylsilylquinine CAS No. 75332-25-1

Trimethylsilylquinine

Cat. No.: B3282598
CAS No.: 75332-25-1
M. Wt: 396.6 g/mol
InChI Key: UKECXMWGKYEZPW-BSWISCRUSA-N
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Description

Trimethylsilylquinine is a derivative of quinine, a well-known alkaloid with antimalarial properties. The compound features a trimethylsilyl group attached to the quinine molecule, which can enhance its chemical stability and modify its reactivity. This modification makes this compound a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilylquinine can be synthesized through the reaction of quinine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran under a nitrogen atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilylquinine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinine derivatives with modified functional groups, which can have different pharmacological and chemical properties .

Scientific Research Applications

Trimethylsilylquinine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimalarial and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trimethylsilylquinine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. This modification can also affect the compound’s binding affinity and specificity for its targets, leading to enhanced biological activity .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylquinidine: A similar compound with a trimethylsilyl group attached to quinidine, another alkaloid with antimalarial properties.

    Trimethylsilylcinchonine: A derivative of cinchonine with a trimethylsilyl group.

    Trimethylsilylcinchonidine: A derivative of cinchonidine with a trimethylsilyl group.

Uniqueness

Trimethylsilylquinine is unique due to its specific modification of the quinine molecule, which can enhance its chemical stability and modify its reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2Si/c1-6-16-15-25-12-10-17(16)13-22(25)23(27-28(3,4)5)19-9-11-24-21-8-7-18(26-2)14-20(19)21/h6-9,11,14,16-17,22-23H,1,10,12-13,15H2,2-5H3/t16-,17-,22-,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKECXMWGKYEZPW-BSWISCRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222348
Record name (8α,9R)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75332-25-1
Record name (8α,9R)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75332-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8α,9R)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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